Cas no 68398-08-3 (N-(p-Fluorobenzyl)-alpha-methylphenethylamine hydrochloride)

N-(p-Fluorobenzyl)-alpha-methylphenethylamine hydrochloride structure
68398-08-3 structure
Product name:N-(p-Fluorobenzyl)-alpha-methylphenethylamine hydrochloride
CAS No:68398-08-3
MF:C16H18NF.HCl
MW:279.78
CID:2690850
PubChem ID:203627

N-(p-Fluorobenzyl)-alpha-methylphenethylamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • F 1697
    • Benzeneethanamine, N-((4-fluorophenyl)methyl)-alpha-methyl-, hydrochloride
    • N-[(4-Fluorophenyl)methyl]-1-phenylpropan-2-amine--hydrogen chloride (1/1)
    • (+)-N-(p-Fluorobenzyl)-alpha-methylphenethylamine hydrochloride
    • Phenethylamine, N-(p-fluorobenzyl)-alpha-methyl-, hydrochloride (+)-
    • DTXSID60933325
    • Phenethylamine, N-(p-fluorobenzyl)-alpha-methyl-, hydrochloride
    • N-(p-Fluorobenzyl)-alpha-methylphenethylamine hydrochloride
    • 68398-08-3
    • 14817-93-7
    • Inchi: InChI=1S/C16H18FN.ClH/c1-13(11-14-5-3-2-4-6-14)18-12-15-7-9-16(17)10-8-15;/h2-10,13,18H,11-12H2,1H3;1H
    • InChI Key: SUDCQJYEQZQTSN-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 279.1190055Da
  • Monoisotopic Mass: 279.1190055Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 217
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

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